Bis(isopropylcyclopentadienyl)hafnium dichloride

Overview

Description

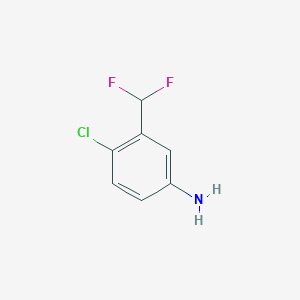

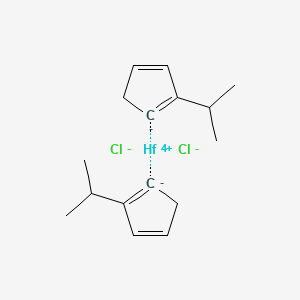

Bis(isopropylcyclopentadienyl)hafnium(IV) dichloride, also known as HfCl2(iPrCp)2, is an organometallic compound with the empirical formula C16H22Cl2Hf . It has a molecular weight of 463.74 .

Molecular Structure Analysis

The molecular structure of Bis(isopropylcyclopentadienyl)hafnium(IV) dichloride consists of a hafnium atom bonded to two chlorine atoms and two isopropylcyclopentadienyl ligands . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis

Bis(isopropylcyclopentadienyl)hafnium(IV) dichloride is a solid compound with a melting point of 126-128 °C . It has a molecular weight of 463.74 .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Bis(isopropylcyclopentadienyl)hafnium dichloride:

Catalysis in Polymerization Reactions

Bis(isopropylcyclopentadienyl)hafnium dichloride is widely used as a catalyst in the polymerization of olefins. Its ability to facilitate the formation of long-chain polymers makes it valuable in producing polyethylene and polypropylene, which are essential materials in the plastics industry .

Material Science and Thin Film Deposition

In material science, this compound is utilized in chemical vapor deposition (CVD) processes to create thin films of hafnium-containing materials. These films are crucial in the semiconductor industry for manufacturing high-k dielectrics, which are used in advanced microelectronics to improve the performance of transistors .

Organometallic Chemistry Research

Bis(isopropylcyclopentadienyl)hafnium dichloride serves as a precursor in organometallic chemistry for synthesizing various hafnium complexes. These complexes are studied for their unique properties and potential applications in catalysis, materials science, and as models for understanding fundamental chemical processes .

Development of High-Performance Coatings

The compound is also explored for developing high-performance coatings that are resistant to corrosion and wear. These coatings are applied in aerospace, automotive, and industrial machinery to enhance durability and longevity .

Energy Storage and Conversion

Bis(isopropylcyclopentadienyl)hafnium dichloride is also studied for its role in energy storage and conversion systems. It is used in the development of advanced batteries and fuel cells, where hafnium compounds can improve efficiency and stability.

These diverse applications highlight the versatility and importance of Bis(isopropylcyclopentadienyl)hafnium dichloride in various scientific research fields. If you have any specific questions or need further details on any of these applications, feel free to ask!

Sigma-Aldrich American Elements Sigma-Aldrich American Elements : Sigma-Aldrich : American Elements : Sigma-Aldrich : American Elements

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Bis(isopropylcyclopentadienyl)hafnium dichloride is an organometallic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s important to note that the interactions of organometallic compounds with their targets can be complex and varied, often involving coordination bonds and electron transfer .

Biochemical Pathways

Organometallic compounds can participate in a wide range of chemical reactions, potentially affecting various biochemical pathways .

Pharmacokinetics

Its bioavailability, as well as its absorption, distribution, metabolism, and excretion in the body, remain to be investigated .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals can potentially influence the action of organometallic compounds .

properties

IUPAC Name |

hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H11.2ClH.Hf/c2*1-7(2)8-5-3-4-6-8;;;/h2*3,5,7H,4H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBDCKZHXIMIPW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Hf+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2Hf | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(i-propylcyclopentadienyl)hafnium dichloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B3148973.png)

![Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-](/img/structure/B3148999.png)